![molecular formula C10H12BrNO2 B2501355 N-[2-(4-bromophenoxy)ethyl]acetamide CAS No. 924829-94-7](/img/structure/B2501355.png)
N-[2-(4-bromophenoxy)ethyl]acetamide
Overview
Description
“N-[2-(4-bromophenoxy)ethyl]acetamide” is a chemical compound with the molecular formula C10H12BrNO2 . It is related to other compounds such as Ethyl 2-(2-bromophenyl)acetamide and N-[2-(4-Bromophenoxy)ethyl]-N,N-diethylamine .
Synthesis Analysis
The compound can be synthesized in a good yield and characterized by different spectroscopic techniques (1 H, 13 CNMR, and LC-MS). The structure is then confirmed by X-ray diffraction (XRD) studies . The synthesis involves studying the effects of biologically active synthetic, semi-synthetic, and natural compounds based on molecular interactions in terms of molecular structure with activated functional groups or its unique physicochemical properties involved .Molecular Structure Analysis
The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1. The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure . The existence of these intermolecular interactions are computed by the Hirshfeld surfaces (HS) and two-dimensional (2D) fingerprints plot analysis .Chemical Reactions Analysis
The title compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide ©, was synthesized in a good yield and characterized by different spectroscopic techniques (1 H, 13 CNMR, and LC-MS) and finally, the structure was confirmed by X-ray diffraction (XRD) .Scientific Research Applications
Anti-Cancer Drug Development
N-[2-(4-bromophenoxy)ethyl]acetamide has been studied for its potential use in the development of anti-cancer drugs . The compound was synthesized and characterized using different spectroscopic techniques, and its structure was confirmed by X-ray diffraction (XRD) studies . The study involved examining the effects of biologically active synthetic, semi-synthetic, and natural compounds based on molecular interactions in terms of molecular structure with activated functional groups or its unique physico-chemical properties involved .
Drug Design
The compound is used in drug design, an integrated and developing system that portends an era of novel and safe tailored drugs . It involves studying the effects of biologically active compounds based on molecular interactions in terms of molecular structure with activated functional groups or its unique physico-chemical properties involved .
Docking Analysis
The compound has been used in docking analysis, a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex . The ligand-receptor complexes were then superimposed over each other .
DFT Studies
N-[2-(4-bromophenoxy)ethyl]acetamide has been used in Density Functional Theory (DFT) studies . DFT is a computational quantum mechanical modelling method used in physics, chemistry and materials science to investigate the electronic structure of many-body systems .
Crystallography
The crystal structure of N-[2-(4-bromophenoxy)ethyl]acetamide has been studied . The structure is stabilized mainly through intermolecular N—H…O hydrogen bonds .
Chemical Synthesis
N-[2-(4-bromophenoxy)ethyl]acetamide is used in chemical synthesis . It’s available for purchase from chemical suppliers, indicating its use in various chemical reactions .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as n-acetyl-2-arylethylamines . These compounds are known to interact with various biological targets, influencing numerous physiological processes.
Mode of Action
The mode of action of N-[2-(4-bromophenoxy)ethyl]acetamide involves its interaction with its targets, leading to changes at the molecular and cellular levels . The crystal structure of the compound is stabilized mainly through intermolecular N—H…O hydrogen bonds , which may play a role in its interaction with biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(4-bromophenoxy)ethyl]acetamide . These factors can include pH, temperature, and the presence of other molecules, among others.
properties
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKXEBVTXADABW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-bromophenoxy)ethyl]acetamide |
Synthesis routes and methods
Procedure details
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